molecular formula C11H17NO2 B1416185 2-(2-Ethoxyphenoxy)-N-methylethanamine CAS No. 6660-49-7

2-(2-Ethoxyphenoxy)-N-methylethanamine

Cat. No.: B1416185
CAS No.: 6660-49-7
M. Wt: 195.26 g/mol
InChI Key: RBZMDWDXCZNJOU-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyamines It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenoxy)-N-methylethanamine typically involves the reaction of 2-ethoxyphenol with ethylene chlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, 2-(2-ethoxyphenoxy)ethanol, which is then converted to the desired amine by reaction with methylamine .

Industrial Production Methods

Industrial production of this compound often employs phase-transfer catalysis to enhance the reaction efficiency. The use of tetrabutylammonium bromide as a phase-transfer catalyst in an aqueous sodium hydroxide solution is common. This method allows for the efficient conversion of 2-ethoxyphenol to the desired amine with high yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenoxy)-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethoxyphenoxy)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. For example, it may act as an antagonist or agonist at certain receptor sites, leading to modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxyphenoxy)-N-methylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethoxyphenoxy moiety provides a versatile platform for further chemical modifications, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-9-8-12-2/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMDWDXCZNJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651139
Record name 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6660-49-7
Record name 2-(2-Ethoxyphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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